OCT1 Transporter Inhibition: Negligible Affinity Distinguishes This Compound from Cationic Transporter Substrates
The only publicly available quantitative bioactivity data for this compound is an IC₅₀ of 1.38 × 10⁵ nM (138 µM) against human OCT1 (SLC22A1) expressed in HEK293 cells, assessed via reduction of ASP⁺ substrate uptake [1]. This value indicates essentially no interaction with OCT1 (typical assay hit thresholds are ≤10 µM). For context, known OCT1 inhibitors such as verapamil and quinidine exhibit IC₅₀ values in the low micromolar to sub-micromolar range in comparable assays [1]. While a direct comparator from the same pyrazolo[1,5-a]pyrimidine-azetidine-triazole series is not available in public databases, this data point may be relevant for researchers screening against off-target transporter liabilities where this compound could serve as a negative control.
| Evidence Dimension | OCT1 (SLC22A1) transporter inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Typical active OCT1 inhibitors (e.g., verapamil, quinidine): IC₅₀ typically <10 µM |
| Quantified Difference | Target compound ~14- to >100-fold weaker than established OCT1 inhibitors; essentially inactive |
| Conditions | Human OCT1 expressed in HEK293 cells; ASP⁺ substrate uptake assay; microplate reader readout |
Why This Matters
This data point informs procurement decisions for researchers requiring a pyrazolo[1,5-a]pyrimidine scaffold compound with confirmed lack of OCT1 liability—relevant for CNS or hepatic drug distribution studies where OCT1-mediated transport must be avoided.
- [1] BindingDB. BDBM50241341: IC₅₀ = 1.38E+5 nM. Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP⁺ substrate uptake by microplate reader based analysis. View Source
